1-Amino-3-bromo-5-methoxy-pyridinium 2,4,6-trimethylbenzenesulfonate
Übersicht
Beschreibung
1-Amino-3-bromo-5-methoxy-pyridinium 2,4,6-trimethylbenzenesulfonate is an organic intermediate with the molecular formula C15H19BrN2O4S and a molecular weight of 403.29. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
The synthesis of 1-Amino-3-bromo-5-methoxy-pyridinium 2,4,6-trimethylbenzenesulfonate involves several steps:
Starting Materials: The synthesis begins with 2,4,6-trimethylbenzenesulfonyl chloride and N-hydroxycarbamate tert-butyl ester.
Intermediate Formation: The initial reaction forms tert-butyl (methanesulfonyl)oxycarbamate, which is then deprotected to yield 2-[(aminoxy)sulfonyl]-1,3,5-trimethylbenzene.
Final Product: This intermediate is then reacted with 3-bromo-5-methoxypyridine to form the desired pyridinium salt.
Analyse Chemischer Reaktionen
1-Amino-3-bromo-5-methoxy-pyridinium 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Common Reagents: Typical reagents include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Chemical Industry: The compound is utilized in various chemical processes and reactions.
Wirkmechanismus
The mechanism of action for 1-Amino-3-bromo-5-methoxy-pyridinium 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The bromine and amino groups play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The exact pathways and targets depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-bromo-5-methoxy-pyridinium 2,4,6-trimethylbenzenesulfonate can be compared with other pyridinium salts and brominated organic compounds:
Similar Compounds: Examples include 1-amino-3-bromo-5-methoxypyridine and other pyridinium salts with different substituents.
Eigenschaften
Molekularformel |
C15H19BrN2O4S |
---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
3-bromo-5-methoxypyridin-1-ium-1-amine;2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S.C6H8BrN2O/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;1-10-6-2-5(7)3-9(8)4-6/h4-5H,1-3H3,(H,10,11,12);2-4H,8H2,1H3/q;+1/p-1 |
InChI-Schlüssel |
RHIUSYHOAJBWGA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.COC1=CC(=C[N+](=C1)N)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.